4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

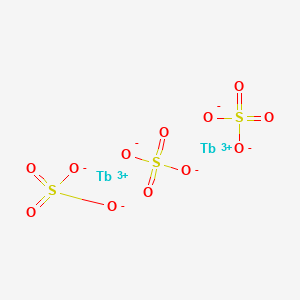

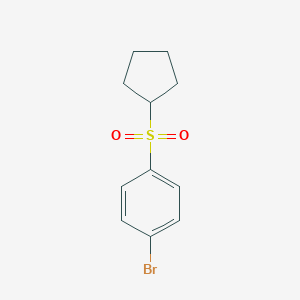

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, also known as ADSC, is a chemical compound1. It is a sulfonamide compound that is widely used in chemical and biological research2. The molecular formula is C10H12ClNO3S and the molecular weight is 261.73 g/mol2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride. However, it’s worth noting that sulfonamide compounds like this are often synthesized through the reaction of sulfonyl chlorides with amines2.Molecular Structure Analysis

The molecular structure of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with two methyl groups, an acetamido group, and a sulfonyl chloride group2. The exact positions of these substituents can be inferred from the name of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not available, sulfonamide compounds are generally reactive towards bases and nucleophiles due to the presence of the sulfonyl chloride group2.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not explicitly mentioned in the sources. However, based on its structure, it is likely to be a solid at room temperature and soluble in common organic solvents2.Scientific Research Applications

1. Medicinal Chemistry

- Summary of the Application : 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

- Results or Outcomes : The research aims to design and develop new pharmaceutical compounds. The study of phenoxy acetamide and its derivatives could provide information regarding pharmacologically interesting compounds of widely different composition .

2. Crystallography

- Summary of the Application : 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is used in the synthesis of Gabapentin derivatives .

- Methods of Application : The synthesis involves elemental analysis, FT-IR, and 1H-NMR spectroscopic method. The crystal structures of the synthesized compounds were determined by single crystal X-ray diffraction method .

- Results or Outcomes : The research resulted in efficient syntheses of four derivatives of Gabapentin. The proposed synthetic route has high impact due to its simple reaction conditions of room temperature, water as a green solvent, and short time to accomplish the reaction .

3. Synthesis of Sulfa Drugs

- Summary of the Application : This compound is used in the synthesis of sulfa drugs, a group of synthetic antimicrobial agents that contain the sulfonamide group .

- Methods of Application : The synthesis involves the chlorosulfonation of the corresponding acetanilide. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces sulfanilamide .

- Results or Outcomes : The synthesis of sulfanilamide illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution. The synthesized sulfa drugs have been used as antimetabolites, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid .

4. Electrophilic Aromatic Substitution

- Summary of the Application : This compound is used in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .

- Methods of Application : The synthesis involves the chlorosulfonation of the corresponding acetanilide. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group .

- Results or Outcomes : The reaction produces a cationic intermediate, which is then converted back to an aromatic ring by loss of a proton from the sp3-hybridized carbon .

Safety And Hazards

Specific safety and hazard information for 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is not available from the sources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination2.

Future Directions

The future directions of research involving 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not explicitly mentioned in the sources. However, given its use in chemical and biological research, it is likely to continue to be a valuable tool in the synthesis of more complex molecules and in the study of biological systems2.

properties

IUPAC Name |

4-acetamido-2,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-5-10(16(11,14)15)7(2)4-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCPQSHKJZIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509090 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

CAS RN |

13632-08-1 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)

![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)